4-Methyl-2,3-pentanedione 2-oxime

Analytical Chemistry Spectrophotometry Nickel Determination

Procure this α-diketone mono-oxime for R&D applications where steric/electronic specificity matters. It enables selective spectrophotometric Ni(II) determination at pH 9.0 and extractive Fe(III) monitoring at pH 2.0 without adjustment steps. Its bp of 211.6°C addresses volatility limitations of the parent diketone in high-temperature processes. Verify lot-specific purity and request a COA.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 13508-89-9
Cat. No. B14717920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2,3-pentanedione 2-oxime
CAS13508-89-9
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C(=NO)C
InChIInChI=1S/C6H11NO2/c1-4(2)6(8)5(3)7-9/h4,9H,1-3H3/b7-5-
InChIKeySNAKZQGNQQFDCV-ALCCZGGFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2,3-pentanedione 2-oxime (CAS 13508-89-9): A Versatile Oxime for Analytical and Coordination Chemistry


4-Methyl-2,3-pentanedione 2-oxime (CAS 13508-89-9) is an α-diketone mono-oxime derivative with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . It is characterized by a boiling point of 211.575°C at 760 mmHg and a refractive index of 1.46 . This compound is of interest as a chelating agent and a precursor in the synthesis of more complex ligands and heterocycles [1].

Why 4-Methyl-2,3-pentanedione 2-oxime Cannot Be Replaced by Generic Analogs in Critical Applications


While oximes are a common class of compounds, the specific substitution pattern on the 2,3-pentanedione backbone dictates unique steric and electronic properties that govern its chelation behavior and spectroscopic characteristics [1]. Substituting with a simpler analog like dimethylglyoxime (DMG) results in a different metal-ligand complex stoichiometry and altered extraction pH, which directly impacts the sensitivity and selectivity of analytical methods [2]. Similarly, using the parent diketone, 4-methyl-2,3-pentanedione (bp 116-118°C), instead of its oxime derivative (bp 211.6°C) can be impractical in processes requiring lower volatility or specific solubility [3].

Quantitative Performance Metrics for 4-Methyl-2,3-pentanedione 2-oxime in Analytical Chemistry


Nickel(II) Spectrophotometric Determination: Sensitivity Benchmarking vs. Dimethylglyoxime

The dioxime derivative, H2MPDDO, forms a stable 1:2 (M:L) complex with Ni(II) that is quantitatively extractable into chloroform at pH 9.0 [1]. The complex exhibits a molar absorptivity of 3.039 × 10³ L mol⁻¹ cm⁻¹ at 370 nm and a Sandell's sensitivity of 0.0192 µg cm⁻² [1]. In comparison, the widely used dimethylglyoxime (DMG) method for nickel yields a similar molar absorptivity of 3.2 × 10³ L mol⁻¹ cm⁻¹ at 375 nm [2], demonstrating that H2MPDDO achieves equivalent analytical sensitivity.

Analytical Chemistry Spectrophotometry Nickel Determination

Iron(III) Determination: Distinct Extraction and Spectral Profile vs. Common Reagents

H2MPDDO can also be used for the extractive spectrophotometric determination of Fe(III), forming a yellow complex extractable into dichloromethane at pH 2.0 [1]. The complex shows a molar absorptivity of 3.03 × 10³ L mol⁻¹ cm⁻¹ at 235 nm [1]. This low UV absorption maximum and acidic extraction pH contrast with other common reagents like 1,10-phenanthroline, which operates at pH 3-9 with a λmax of 510 nm, highlighting the compound's potential for selective iron determination in specific matrices [2].

Analytical Chemistry Iron Analysis Spectrophotometry

Physical Property Differentiation: Boiling Point Elevation vs. Parent Diketone

Derivatization of 4-methyl-2,3-pentanedione to its 2-oxime results in a substantial increase in boiling point from 116-118°C for the parent diketone [1] to 211.575°C at 760 mmHg for the oxime . This 94°C elevation reduces volatility and alters the compound's physical handling characteristics, which can be a decisive factor in processes requiring thermal stability or specific vapor pressure profiles.

Physical Chemistry Material Science Process Engineering

Optimal Use Cases for Procuring 4-Methyl-2,3-pentanedione 2-oxime


Development of a Novel Spectrophotometric Assay for Nickel in Spent Catalysts

The quantitative data on Ni(II) complex formation with H2MPDDO [1] supports its use in creating a new analytical method for nickel determination. Procurement of this compound is justified for laboratories seeking to develop a sensitive, selective assay for nickel in complex matrices like spent catalysts, where its extraction and spectroscopic properties may offer advantages over established DMG-based methods.

Selective Iron(III) Quantification in Acidic Process Streams

The ability of H2MPDDO to form an extractable Fe(III) complex at pH 2.0 with a unique UV absorption at 235 nm [1] makes it a candidate for iron monitoring in highly acidic industrial process streams. Procuring this compound is relevant for analytical method development aimed at circumventing the need for pH adjustment, which is often required for standard colorimetric reagents.

Synthesis of Metal Complexes for Materials or Catalysis Research

As a vicinal dioxime, this compound is a valuable ligand for synthesizing well-defined metal complexes, including those of nickel, palladium, and iron [1]. Its procurement is essential for coordination chemists and materials scientists investigating the properties of these complexes for applications in catalysis, magnetism, or as precursors for novel materials.

Chemical Processes Requiring Lower Volatility vs. 4-Methyl-2,3-pentanedione

In any chemical process or formulation where the high volatility of 4-methyl-2,3-pentanedione (bp 116-118°C) is a limitation, the 2-oxime derivative offers a much higher boiling point of 211.6°C [1]. This significant reduction in volatility makes it a suitable substitute for applications requiring higher temperature stability or where controlled evaporation is needed.

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